Field: Thermodynamics
Application: 3,5-Difluoroaniline is used in the generation of thermodynamic property data. These data are critically evaluated and are used for various scientific and industrial applications.
Field: Biomedical Research
Application: 3,5-Difluoroaniline has been used in biomedical research to study its nephrotoxic effects in vitro.
Field: Organic Chemistry
Application: 3,5-Difluoroaniline has been used in the preparation of 3,5-difluorodimethylaniline.
Results: The process results in the production of 3,5-difluorodimethylaniline.
Field: Laboratory Research
Application: 3,5-Difluoroaniline is used as a laboratory chemical.
3,5-Difluoroaniline is an organic compound characterized by the presence of two fluorine atoms attached to the benzene ring at the 3 and 5 positions, alongside an amino group (-NH₂) at the 1 position. Its chemical formula is C₆H₅F₂N, and it has a molecular weight of approximately 129.11 g/mol. This compound is classified as a substituted aniline, which are compounds containing an aminobenzene moiety, making it relevant in various chemical syntheses and applications in industrial chemistry .
Currently, there is no documented research on the specific mechanism of action of 3,5-difluoroaniline.
Research indicates that 3,5-difluoroaniline exhibits various biological activities. It has been studied for its potential effects on human health and its interactions with biological systems. Some studies suggest it may act as a weak inhibitor of certain enzymes and pathways, although specific therapeutic applications remain largely experimental . The compound's toxicity profile indicates acute inhalation toxicity and potential carcinogenicity, necessitating careful handling in laboratory settings .
Several methods exist for synthesizing 3,5-difluoroaniline:
3,5-Difluoroaniline is utilized in several fields:
Studies on the interactions of 3,5-difluoroaniline with biological systems have revealed its potential effects on enzyme activity and metabolic pathways. Its interactions are still under investigation to assess its safety profile and possible therapeutic uses. Notably, it has been evaluated for its impact on human health concerning toxicity and carcinogenicity .
Several compounds share structural similarities with 3,5-difluoroaniline. These include:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
2,4-Difluoroaniline | C₆H₄F₂N | Fluorine atoms at different positions |
4-Fluoroaniline | C₆H₄FN | Single fluorine atom at the para position |
2-Amino-4-fluorophenol | C₆H₇FNO | Contains both amino and hydroxyl groups |
2,6-Difluoroaniline | C₆H₄F₂N | Fluorine atoms positioned at 2 and 6 |
The unique positioning of fluorine atoms at the meta positions (3 and 5) distinguishes 3,5-difluoroaniline from other similar compounds. This configuration affects its reactivity patterns and biological interactions compared to its ortho or para counterparts. The specific electronic effects imparted by these substitutions can lead to diverse applications in synthetic chemistry and material science.
Acute Toxic;Irritant